molecular formula C13H13NOS B11802610 7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B11802610
M. Wt: 231.32 g/mol
InChI Key: MSJLLQFFHJYLKY-UHFFFAOYSA-N
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Description

7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the class of benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution followed by intramolecular cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Used in the development of advanced materials, including polymers and resins with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The thiophene ring in the structure also contributes to its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Known for its anticancer activity.

    4H-Benzo[d][1,3]oxazine: Used in the treatment of breast cancer.

    Phenoxazine: Known for its applications in material science and medicine.

Uniqueness

7-Methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of the thiophene ring, which enhances its chemical reactivity and biological activity

Properties

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

7-methyl-3-thiophen-2-yl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C13H13NOS/c1-9-4-5-10-12(7-9)15-8-11(14-10)13-3-2-6-16-13/h2-7,11,14H,8H2,1H3

InChI Key

MSJLLQFFHJYLKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(CO2)C3=CC=CS3

Origin of Product

United States

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